![molecular formula C20H22ClNOS B3678480 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane](/img/structure/B3678480.png)
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane
Overview
Description
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane has been shown to induce apoptosis in B-cell malignancies, leading to tumor regression in preclinical models. Additionally, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane is its potency and selectivity for BTK, making it an attractive target for the treatment of B-cell malignancies. However, one limitation is its potential for off-target effects, which could lead to unwanted side effects.
Future Directions
There are several potential future directions for the development of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane. One area of interest is the combination of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor activity. Another area of interest is the development of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane for the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia or mantle cell lymphoma. Additionally, the development of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane for the treatment of autoimmune diseases, such as rheumatoid arthritis, is an area of active research.
Scientific Research Applications
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity. In a study published in Cancer Research, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane was shown to inhibit BTK activity and induce apoptosis in CLL cells, leading to tumor regression in vivo. Another study published in Leukemia demonstrated that 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane was effective in inhibiting BTK signaling in NHL cells and inducing cell death.
properties
IUPAC Name |
azepan-1-yl-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNOS/c21-18-9-11-19(12-10-18)24-15-16-5-7-17(8-6-16)20(23)22-13-3-1-2-4-14-22/h5-12H,1-4,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQJIKFXBCUQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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